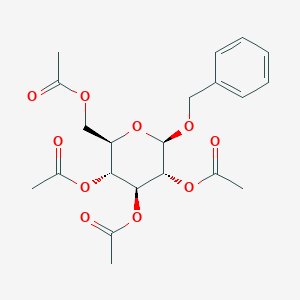

Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside

Description

Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside is a protected glycoside derivative widely used in carbohydrate chemistry as a synthetic intermediate. Its structure features a benzyl group at the anomeric position and acetyl groups protecting the hydroxyl moieties at positions 2, 3, 4, and 4. This configuration enhances stability during glycosylation reactions while allowing selective deprotection under mild acidic or basic conditions . The compound is synthesized via glycosylation of D-glucose followed by acetylation, as described in protocols for analogous compounds .

Properties

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-phenylmethoxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O10/c1-12(22)26-11-17-18(28-13(2)23)19(29-14(3)24)20(30-15(4)25)21(31-17)27-10-16-8-6-5-7-9-16/h5-9,17-21H,10-11H2,1-4H3/t17-,18-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDMACMMTPGFUCZ-YMQHIKHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369550 | |

| Record name | Benzyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10343-13-2 | |

| Record name | Benzyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Initial Hydroxyl Group Protection

D-glucose is first converted to its peracetylated derivative through reaction with acetic anhydride in the presence of a catalyst such as pyridine or sodium acetate. This step acetylates all hydroxyl groups, yielding 1,2,3,4,6-penta-O-acetyl-beta-D-glucopyranose. The reaction typically proceeds at 40–60°C for 4–6 hours, achieving yields exceeding 85%.

Selective Benzylation at the Anomeric Position

The anomeric acetyl group is selectively removed using hydrazine acetate or ammonium hydroxide, exposing the hemiacetal hydroxyl group. Subsequent benzylation is performed with benzyl bromide (BnBr) in the presence of a base such as silver(I) oxide or sodium hydride (NaH). This step installs the benzyl group at the anomeric position, forming this compound. Solvent choice significantly influences regioselectivity: dimethylformamide (DMF) and dichloromethane (DCM) are preferred for their ability to stabilize transition states.

Final Acetylation and Purification

Following benzylation, residual hydroxyl groups are re-acetylated using acetic anhydride. Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol, yielding the title compound with >95% purity.

Thioglycoside-Mediated Synthesis

An alternative route leverages thioglycosides as intermediates, offering improved stability and activation profiles. This method, detailed in Royal Society of Chemistry protocols, involves:

Preparation of Tetraacetylated Thioglycoside Donors

Thioglycoside donors such as 4-(4-methoxyphenyl)-3-butenyl-1-thio-2,3,4,6-tetraacetyl-β-glucoside are synthesized via glycosylation of peracetylated glucose with thiol-containing linkers. These donors exhibit enhanced solubility in polar aprotic solvents, facilitating downstream reactions.

Benzylation Under Phase-Transfer Conditions

The thioglycoside donor is treated with benzyl bromide in a biphasic system (DMF/water) using tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst. Sodium hydride (NaH) serves as the base, promoting efficient benzylation at room temperature. This method achieves yields of 70–80% with minimal epimerization.

Deacetylation and Workup

Controlled deacetylation using methanolic sodium methoxide (NaOMe) removes acetyl groups selectively, followed by aqueous workup and chromatography. This approach is advantageous for large-scale synthesis due to reduced reagent costs and simplified purification.

Solvent-Dependent Benzyne Activation

Recent advances in glycosylation chemistry have introduced benzyne as a mediator for stereoselective O-glycosylation. While primarily explored for 1,2-cis selectivity, this method shows promise for synthesizing benzyl-protected glycosides.

Mechanistic Overview

Benzyne reacts with thioglycosides to generate a glycosyl oxocarbenium ion intermediate, which undergoes nucleophilic attack by benzyl alcohol derivatives. The solvent dielectric constant critically influences ion-pair stability, with low-polarity solvents (e.g., toluene) favoring β-anomer formation.

Application to Benzyl Glucopyranoside Synthesis

In a typical procedure, benzylchalcogenoglycosides are treated with benzyne and alcohols in toluene at −20°C. This method achieves β-selectivity ratios of >20:1, though yields remain moderate (50–60%) compared to classical methods.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for the three primary preparation routes:

| Method | Reagents | Conditions | Yield | Purity | Key Advantage |

|---|---|---|---|---|---|

| Classical Synthesis | Ac₂O, BnBr, NaH | 40–60°C, DMF/DCM | 85–90% | >95% | High reproducibility |

| Thioglycoside-Mediated | TBAI, NaH, BnBr | RT, DMF/H₂O | 70–80% | >90% | Scalability |

| Benzyne Activation | Benzyne, BnOH, Tol | −20°C, toluene | 50–60% | >85% | Stereoselectivity |

Optimization Strategies and Challenges

Catalyst Selection

Silver(I) oxide in classical synthesis minimizes side reactions but increases costs. Alternatives like NaH reduce expenses but require stringent moisture control.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside undergoes various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.

Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Oxidation: Potassium permanganate or other strong oxidizing agents.

Substitution: Benzyl chloride and a base such as sodium hydroxide for benzylation.

Major Products

Hydrolysis: Yields the corresponding hydroxylated glucose derivative.

Oxidation: Yields the corresponding carboxylic acid derivative.

Substitution: Yields various substituted glucose derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

BTA-Glc serves as a versatile intermediate in the synthesis of complex carbohydrates and glycosides. Its structure allows for selective modifications that can lead to various derivatives useful in research and industrial applications.

- Glycosylation Reactions : BTA-Glc is frequently utilized as a glycosyl donor in glycosylation reactions due to its ability to participate in regio- and stereoselective reactions . The presence of protecting groups enhances selectivity and reactivity during these transformations.

Pharmaceutical Development

In pharmaceutical chemistry, BTA-Glc is explored for its potential therapeutic applications. Its derivatives have been studied for:

- Antiviral Activity : Some derivatives exhibit promising antiviral properties by mimicking natural substrates in viral replication processes.

- Drug Delivery Systems : BTA-Glc can be conjugated to drugs to enhance solubility and bioavailability.

Biochemical Research

BTA-Glc is used extensively in biochemical studies related to enzyme activity and carbohydrate recognition:

- Enzyme Substrates : It acts as a substrate for various glycosidases, helping researchers understand enzyme specificity and mechanism.

- Carbohydrate-Mediated Interactions : The compound aids in studying interactions between carbohydrates and proteins, which are crucial for cell signaling processes.

Data Table: Summary of Applications

Case Study 1: Glycosylation Efficiency

A study demonstrated that BTA-Glc could effectively participate in glycosylation reactions under mild conditions, yielding high selectivity for desired products. The efficiency was attributed to the protective acetyl groups that stabilize the reactive site while allowing for regioselectivity .

Case Study 2: Antiviral Properties

Research on modified derivatives of BTA-Glc showed significant antiviral activity against specific viruses by interfering with their replication mechanisms. These findings suggest potential pathways for developing new antiviral therapies based on carbohydrate structures .

Mechanism of Action

The mechanism of action of Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for glycosylation reactions, where it is incorporated into glycoproteins or glycolipids. The acetyl groups protect the hydroxyl groups during these reactions, preventing unwanted side reactions .

Comparison with Similar Compounds

Substitution at the Anomeric Position

- However, the phenyl group offers less stability under hydrogenolysis conditions compared to benzyl .

- Ethyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside (CAS 52645-73-5): The substitution of oxygen with sulfur at the anomeric position (1-thio linkage) enhances glycosyl donor reactivity in glycosylation reactions. This compound is pivotal in synthesizing thioglycosides, which are resistant to hydrolysis .

Table 1: Key Differences in Anomeric Substitution

Protecting Group Variations

- Benzyl 2,3,4,6-Tetra-O-benzyl-beta-D-Glucopyranoside: Benzyl protection (vs. acetyl) requires harsher deprotection conditions (e.g., hydrogenation or TIBAL treatment) but offers superior stability during multi-step syntheses. This compound is a precursor for debenzylation reactions to generate free hydroxyls .

- Benzyl 4-O-(2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl)-2,3,6-tri-O-acetyl-β-D-Glucopyranoside (CAS 67310-53-6): This disaccharide derivative extends utility in synthesizing branched oligosaccharides, highlighting the versatility of acetyl groups in temporary protection during complex assembly .

Table 2: Protecting Group Impact on Reactivity

Physicochemical Properties

Biological Activity

Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside (BTG) is a glycoside derivative of glucose, characterized by the presence of four acetyl groups and a benzyl group. This compound has garnered attention in various fields of biological research due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of BTG, examining its chemical characteristics, biological effects, and relevant case studies.

- Molecular Formula : C21H26O10

- Molecular Weight : 426.43 g/mol

- CAS Number : 10343-13-2

- Synonyms : Benzyl glucopyranoside tetraacetate, Phenylmethyl beta-D-glucopyranoside tetraacetate

The compound's structure consists of a beta-D-glucopyranoside core with acetyl groups that enhance its solubility and stability in biological systems. The presence of the benzyl group contributes to its lipophilicity, influencing its interaction with biological membranes.

Antimicrobial Activity

BTG has demonstrated antimicrobial properties against various pathogens. In a study assessing the antimicrobial efficacy of several glycosides, BTG exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that BTG was particularly effective against Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural antimicrobial agent .

Antioxidant Properties

The antioxidant capacity of BTG has been evaluated through various assays, including DPPH radical scavenging and ABTS assays. Results indicated that BTG possesses considerable antioxidant activity, which may be attributed to the presence of acetyl groups that can donate electrons and neutralize free radicals. This property suggests that BTG could play a role in protecting cells from oxidative stress-related damage .

Anti-inflammatory Effects

Research has also explored the anti-inflammatory potential of BTG. In vitro studies have shown that BTG can inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This inhibition suggests that BTG may modulate inflammatory responses, making it a candidate for further investigation in inflammatory diseases .

Case Studies

-

Antimicrobial Efficacy Study :

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of BTG alongside other glycosides. The results indicated that BTG had an MIC of 32 µg/mL against E. coli, highlighting its potential as an antimicrobial agent in food preservation and therapeutic applications . -

Oxidative Stress Protection :

In a research article focusing on oxidative stress in neuronal cells, BTG was shown to reduce reactive oxygen species (ROS) levels significantly. The study concluded that BTG could protect neuronal cells from oxidative damage, suggesting its potential application in neurodegenerative disease models . -

Inflammation Modulation :

Another study investigated the effects of BTG on inflammatory markers in human cell lines. The findings revealed that treatment with BTG resulted in a dose-dependent decrease in interleukin-6 (IL-6) levels, indicating its role in modulating inflammatory pathways .

Summary Table of Biological Activities

Q & A

Q. What are the established synthetic protocols for Benzyl 2,3,4,6-Tetra-O-acetyl-β-D-Glucopyranoside, and how do reaction conditions influence yield?

The compound is typically synthesized via glycosylation of peracetylated glucose derivatives. A common method involves reacting 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose with benzyl alcohol in the presence of boron trifluoride etherate (BF₃·Et₂O) as a Lewis acid catalyst. Reaction monitoring via TLC ensures completion, with purification by recrystallization or column chromatography . Alternative protocols use ZnCl₂ in toluene at elevated temperatures (80°C), achieving ~50% yield. Key variables include catalyst loading (0.9–1.0 equiv.), solvent choice (anhydrous toluene or dichloromethane), and reaction time (2–6 hours). Contaminants like unreacted starting materials or partially acetylated byproducts are common and require careful isolation .

Q. Which analytical techniques are critical for characterizing Benzyl 2,3,4,6-Tetra-O-acetyl-β-D-Glucopyranoside?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regioselective acetylation and β-configuration. Key signals include anomeric protons (δ ~5.0–5.5 ppm, J = 8–10 Hz for β-linkage) and acetyl methyl groups (δ ~2.0–2.1 ppm) .

- Mass Spectrometry (MS): High-resolution ESI-MS or MALDI-TOF verifies molecular weight (e.g., [M+Na]⁺ at m/z 513.16).

- X-ray Crystallography: For structural elucidation, single crystals grown from petroleum ether/EtOAc mixtures resolve stereochemical details, such as glycosidic bond angles and packing interactions .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of analogous glycosides using Benzyl 2,3,4,6-Tetra-O-acetyl-β-D-Glucopyranoside as a precursor?

Stereoselectivity in glycosylation depends on:

- Protecting Group Strategy: Acetyl groups at C2–C6 positions direct β-selectivity via neighboring-group participation. For α-anomers, non-participatory groups (e.g., benzyl) or alternative catalysts (e.g., trimethylsilyl triflate) are employed .

- Catalyst Selection: BF₃·Et₂O promotes β-configuration, while AgOTf or NIS/TfOH may favor α-anomers in complex oligosaccharide synthesis .

- Solvent Polarity: Polar aprotic solvents (e.g., acetonitrile) enhance anomerization control compared to non-polar solvents .

Q. What mechanistic insights explain contradictions in glycosylation efficiency when using Benzyl 2,3,4,6-Tetra-O-acetyl-β-D-Glucopyranoside in oligosaccharide assembly?

Discrepancies in glycosylation yields (e.g., 50–80%) arise from:

- Donor Reactivity: The acetylated glucose donor’s stability vs. hydrolytic susceptibility under acidic conditions. Competing side reactions (e.g., aglycone transfer) reduce efficiency .

- Temperature Sensitivity: Elevated temperatures (>60°C) accelerate decomposition of the glycosyl donor, necessitating precise thermal control .

- Catalyst Compatibility: BF₃·Et₂O may deprotect acetyl groups prematurely, whereas ZnCl₂ preserves acetyl integrity but requires longer reaction times .

Q. How can researchers resolve conflicting data on the biological activity of derivatives synthesized from Benzyl 2,3,4,6-Tetra-O-acetyl-β-D-Glucopyranoside?

- Structural Validation: Ensure purity (>97% by HPLC) and confirm stereochemistry via NOESY or ROESY NMR to rule out epimeric impurities .

- Comparative Bioassays: Test derivatives (e.g., thioglycosides or glycoconjugates) alongside controls in standardized assays. For example, hepatoprotective activity comparable to natural glycosides requires IC₅₀ comparisons in cell-based models .

- Mechanistic Studies: Use isotopic labeling (e.g., ¹⁸O) or kinetic isotope effects to probe enzymatic hydrolysis pathways, differentiating between specific vs. non-specific interactions .

Methodological Recommendations

- Scale-Up Synthesis: For gram-scale production, prioritize ZnCl₂-mediated protocols due to cost-effectiveness and reduced side reactions .

- Troubleshooting Low Yields: Pre-activate molecular sieves (4 Å) to scavenge moisture, and use freshly distilled benzyl alcohol to minimize hydrolysis .

- Advanced Applications: Utilize the compound as a glycosyl donor in chemoenzymatic syntheses of human milk oligosaccharides (HMOs) or glycoconjugate vaccines, leveraging its compatibility with enzymatic transglycosylases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.